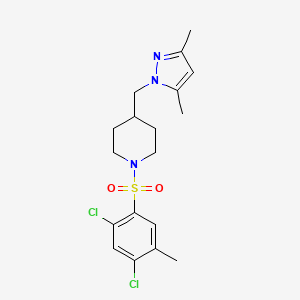
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C18H23Cl2N3O2S and its molecular weight is 416.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine, often referred to as a sulfonamide derivative, is a compound of significant interest due to its potential pharmacological activities. This article explores its biological activity, focusing on antimicrobial effects, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is C18H25Cl3N4O2S with a molecular weight of 467.8 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅Cl₃N₄O₂S |
| Molecular Weight | 467.8 g/mol |
| CAS Number | 1396870-99-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds containing pyrazole and piperidine structures. For instance, derivatives of pyrazole have demonstrated significant activity against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of thiazole/thiophene-bearing pyrazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the sulfonamide structure may enhance the antimicrobial efficacy of the compound .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Sulfonamide derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures have shown strong inhibitory effects against AChE, with IC50 values indicating effective concentrations . Specifically, certain synthesized derivatives demonstrated IC50 values as low as 2.14 ± 0.003 µM for urease inhibition, indicating robust pharmacological potential.
Anticancer Activity
There is emerging evidence suggesting that compounds with piperidine and sulfonamide functionalities may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth factors.
Mechanistic Insights
Studies have indicated that these compounds can interact with key proteins involved in cancer cell proliferation, leading to reduced viability in various cancer cell lines . This interaction is often mediated through binding affinity studies using bovine serum albumin (BSA) to assess pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O2S/c1-12-8-18(17(20)10-16(12)19)26(24,25)22-6-4-15(5-7-22)11-23-14(3)9-13(2)21-23/h8-10,15H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTADOTSOCHSWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














